REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([NH:8][NH2:9])=[O:7].[CH3:10][N:11]=[C:12]=[S:13]>C1COCC1>[C:2]1([C:6]([NH:8][NH:9][C:12]([NH:11][CH3:10])=[S:13])=[O:7])[S:1][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
4.75 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)C(=O)NN
|
Name
|
|
Quantity
|
115 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.56 g
|
Type
|
reactant
|
Smiles
|
CN=C=S
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
After being stirred for about 14 hours the precipitate
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was warmed with a heat gun until homogeneous
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
washed with a little Et2O
|
Type
|
CUSTOM
|
Details
|
dried by suction
|
Type
|
CUSTOM
|
Details
|
affording a colorless powder
|
Reaction Time |
14 h |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CS1)C(=O)NNC(=S)NC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |